CID 430061, also known as Pseudouridimycin, is a C-nucleoside antibiotic that selectively inhibits bacterial RNA polymerase. It exhibits activity against both Gram-positive and Gram-negative bacteria. This compound is derived from the actinobacterium Streptomyces sp. ID38640 and is characterized by a unique structure that combines a formamidinylated, N-hydroxylated dipeptide with 5'-aminopseudouridine. Its discovery has significant implications for antibiotic development, particularly in addressing antibiotic resistance.
Pseudouridimycin is classified as a C-nucleoside antibiotic. It is produced by Streptomyces sp., which are known for their ability to synthesize a wide range of bioactive compounds. The biosynthetic pathway of Pseudouridimycin has been elucidated, revealing several unexpected features that contribute to its unique properties and efficacy against bacterial pathogens .
The synthesis of CID 430061 involves a complex biosynthetic pathway. Key components include:
CID 430061 possesses a distinctive molecular structure characterized by:
Pseudouridimycin's chemical reactivity primarily involves:
The mechanism of action for CID 430061 is centered around its role as an inhibitor of bacterial RNA polymerase:
The physical and chemical properties of CID 430061 include:
CID 430061 has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5